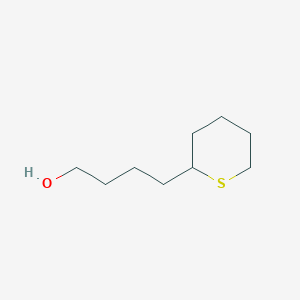
13-Hexyloxacyclotridec-10-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2 It is a ketone that features a 13-membered ring with a hexyl group and a double bond at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain aldehyde or ketone. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: It can be used in the formulation of fragrances and flavors due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound may also inhibit key enzymes in bacterial metabolic pathways, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
13-Hexyl-1-oxacyclotridec-10-en-2-one: A structural isomer with similar properties.
Methyl (3-oxo-2-pentylcyclopentyl) acetate: Another ketone with a similar ring structure.
Uniqueness
13-Hexyloxacyclotridec-10-en-2-one stands out due to its specific ring size and the presence of a hexyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |
InChI Key |
MLZOTJKUDBBLDQ-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |
Canonical SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)



![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)




![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)

